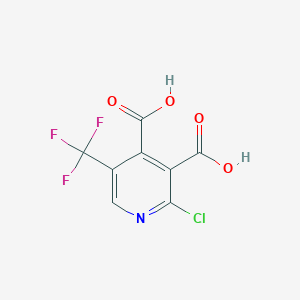

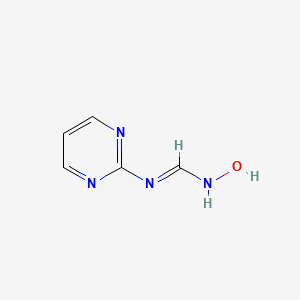

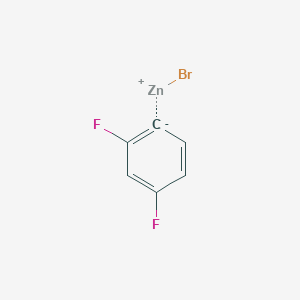

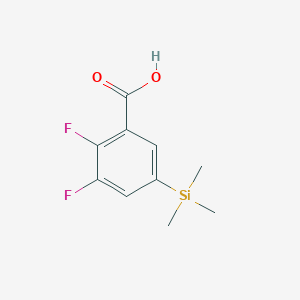

![molecular formula C11H8F3NO3 B3042219 (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid CAS No. 53616-18-5](/img/structure/B3042219.png)

(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the 3D structure of a molecule .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction proceeds .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

- Organotin(IV) esters of (E)-4-oxo-4-((3-trifluoromethyl)phenyl)amino)but-2-enoic acid have shown significant inhibitory effects against bacterial, fungal, tumoral, and insecticidal strains. These effects are attributed to the ligand's multiple interactive sites, which alter the environment around tin and can interact with DNA (Aziz ur-Rehman et al., 2012).

Synthesis and Structural Analysis

- New complexes of 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid with transition metal ions like Mn(II), Co(II), Ni(II), and Cu(II) have been synthesized. These complexes form hydrates and act as bidentate bridging or chelating ligands, offering insights into their structural and magnetic properties (W. Ferenc et al., 2015).

Luminescent Molecular Crystals

- The synthesis of luminescent molecular crystals based on derivatives of (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid has been achieved. These crystals exhibit stable photoluminescence at ambient conditions, indicating potential applications in optoelectronics and material science (N. Zhestkij et al., 2021).

Asymmetric Synthesis

- The compound has been used in asymmetric synthesis of nonproteinogenic amino acids, demonstrating its utility in producing specialized biomolecules (N. Fadnavis et al., 2006).

Complexes with Lanthanide Ions

- Studies have been conducted on the synthesis and spectroscopic analysis of lanthanide(III) complexes with (Z)-4-oxo-4-(phenylamino)but-2-enoic acid. These studies reveal the coordination behavior of carboxylic groups with lanthanide ions, contributing to the understanding of such complexes in various applications (Li-e Niu et al., 2009).

Genetic Integrity and Chemotherapeutic Effects

- Research has been conducted on the genetic integrity, splenic phagocytosis, and cell death potential of related compounds, exploring their potential as adjuvant therapies in cancer treatment (R. Oliveira et al., 2018).

Wirkmechanismus

Target of Action

The primary targets of (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acidIt’s known that this compound is a useful intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis(benzamides) . These classes of compounds are known to target various bacterial enzymes, disrupting their metabolic processes.

Mode of Action

Given its role as an intermediate in the synthesis of antimicrobial compounds , it can be inferred that it might interact with its targets by binding to the active sites of bacterial enzymes, thereby inhibiting their function and leading to bacterial cell death.

Biochemical Pathways

As an intermediate in the synthesis of antimicrobial compounds , it’s likely that it affects the biochemical pathways related to bacterial metabolism and survival.

Result of Action

Given its role as an intermediate in the synthesis of antimicrobial compounds , it can be inferred that its action results in the inhibition of bacterial growth and survival.

Action Environment

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(Z)-4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-6H,(H,15,16)(H,17,18)/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTHMZFBLNIKJC-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)NC(=O)/C=C\C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

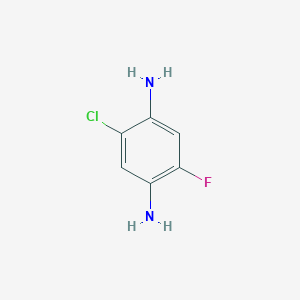

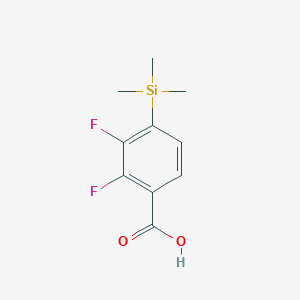

![4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3042156.png)